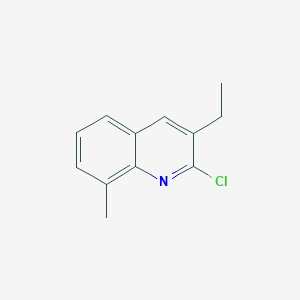

2-Chloro-3-ethyl-8-methylquinoline

Description

Significance of Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in modern chemical research. researchgate.net Its structural rigidity and the presence of a nitrogen heteroatom make it a versatile pharmacophore, a feature that has been exploited in the development of numerous therapeutic agents. frontiersin.orgnih.govnih.gov Quinolines are prevalent in a variety of natural products and have been identified as a "privileged scaffold" due to their ability to bind to a wide range of biological targets. researchgate.netnih.gov

The synthetic versatility of the quinoline ring system allows for functionalization at multiple positions, leading to a vast library of derivatives with diverse electronic and steric properties. frontiersin.orgresearchgate.net This adaptability is crucial in medicinal chemistry, where fine-tuning of a molecule's structure is often necessary to enhance its biological activity, selectivity, and pharmacokinetic profile. nih.govresearchgate.net Consequently, quinoline derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netnih.gov The ongoing research into novel quinoline-based compounds underscores their enduring importance in the quest for new and effective molecular entities. nih.gov

Overview of Strategic Importance of Halogenated and Alkyl-Substituted Heterocycles

The strategic incorporation of halogen atoms and alkyl groups onto heterocyclic scaffolds is a fundamental tactic in contemporary drug discovery and materials science. sigmaaldrich.comnih.gov Halogens, such as chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. acs.orgnih.gov The introduction of a halogen can lead to altered electronic distribution within the molecule, potentially enhancing its biological activity or introducing new modes of interaction, such as halogen bonding. acs.org

Similarly, the addition of alkyl substituents, like ethyl and methyl groups, plays a critical role in influencing a compound's properties. Alkyl groups can affect a molecule's size, shape, and lipophilicity, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The strategic placement of alkyl groups can also provide steric hindrance, protecting the molecule from metabolic degradation and thereby increasing its in vivo half-life. The combined presence of both halogen and alkyl substituents on a heterocyclic core, as seen in 2-Chloro-3-ethyl-8-methylquinoline, represents a deliberate design strategy to create molecules with potentially enhanced and specific properties for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethyl-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYOLSCCWFXYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594433 | |

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917750-56-2 | |

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 Chloro 3 Ethyl 8 Methylquinoline

Detailed experimental data on the physicochemical properties of 2-Chloro-3-ethyl-8-methylquinoline is not extensively available in peer-reviewed literature. However, based on its chemical structure, some properties can be predicted or are available from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 917750-56-2 | BOC Sciences |

| Molecular Formula | C12H12ClN | Calculated |

| Molecular Weight | 205.68 g/mol | Calculated |

This table is populated with available data and calculated values. A comprehensive experimental characterization is not currently published.

Synthesis of 2 Chloro 3 Ethyl 8 Methylquinoline

Specific, detailed, and peer-reviewed synthetic procedures exclusively for 2-Chloro-3-ethyl-8-methylquinoline are not readily found in the public domain. However, the synthesis of analogous 2-chloro-3-alkyl-quinolines often proceeds through established methods such as the Vilsmeier-Haack reaction to introduce the formyl group at the 3-position, followed by further modifications.

A plausible, though not explicitly documented, synthetic route could involve the appropriate N-arylacetamide as a starting material, which can be cyclized using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide) to form the 2-chloroquinoline (B121035) core. The ethyl and methyl groups would be present on the initial aniline (B41778) derivative.

Spectroscopic Characterization of 2 Chloro 3 Ethyl 8 Methylquinoline

A comprehensive spectroscopic analysis of 2-Chloro-3-ethyl-8-methylquinoline, including detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is not available in published scientific literature. For a molecule of this nature, the following spectral characteristics would be anticipated:

¹H NMR: Signals corresponding to the aromatic protons on the quinoline (B57606) core, a quartet and a triplet for the ethyl group, and a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the positions of the substituents.

¹³C NMR: Resonances for the twelve carbon atoms, including those of the quinoline scaffold and the ethyl and methyl substituents.

IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and a C-Cl stretching vibration.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.68 g/mol ), along with a characteristic isotopic pattern due to the presence of the chlorine atom.

The above represents expected spectroscopic features. Actual experimental data is not currently available in the public domain.

Chemical Reactivity and Potential Applications of 2 Chloro 3 Ethyl 8 Methylquinoline

Classical and Established Synthetic Routes to Quinoline Derivatives

The construction of the quinoline core has been achieved through several well-established named reactions, each offering a unique approach to the assembly of this bicyclic heterocycle. These methods, while sometimes requiring harsh conditions, remain fundamental in organic synthesis. nih.gov

Friedländer Annulation Strategies and Adaptations

The Friedländer synthesis, first reported in 1882, is a versatile and straightforward method for generating quinolines. researchgate.netnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org

The classical approach often involves heating the reactants in an aqueous or alcoholic solution with a base like sodium hydroxide (B78521), potassium hydroxide, or piperidine. researchgate.net Alternatively, the reaction can be performed without a catalyst at high temperatures. researchgate.net Modern adaptations have introduced a variety of catalysts to improve efficiency and mildness, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst to achieve the synthesis of diverse quinoline derivatives at ambient temperature. nih.gov

The mechanism of the Friedländer synthesis is believed to proceed through one of two pathways. The first involves an initial aldol (B89426) addition between the 2-aminoaryl carbonyl compound and the enolizable ketone, followed by dehydration and subsequent cyclization via imine formation. wikipedia.org The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation and dehydration to yield the quinoline product. nih.govwikipedia.org

Skraup and Doebner-von Miller Reactions and Contemporary Modifications

The Skraup synthesis, discovered in 1880, is a classic method for producing quinolines, particularly those without substituents on the heterocyclic ring. nih.gov The reaction involves heating an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid. nih.goviipseries.org The sulfuric acid dehydrates the glycerol to form acrolein in situ, which then reacts with the aniline. iipseries.org

A significant modification of the Skraup synthesis is the Doebner-von Miller reaction. iipseries.orgwikipedia.org This reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. nih.goviipseries.org For example, reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid like tin tetrachloride or a Brønsted acid can yield various quinoline derivatives. wikipedia.orgresearchgate.net

Contemporary modifications to both the Skraup and Doebner-von Miller reactions have focused on improving yields and reaction conditions. One major challenge with the original Doebner-von Miller protocol was the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which led to low product yields. nih.gov The development of biphasic reaction media, where the carbonyl compound is sequestered in an organic phase, has significantly reduced polymerization and improved yields. nih.govlookchem.com Other modern approaches include the use of microwave irradiation and ionic liquids to create more efficient and environmentally friendly processes. nih.gov For instance, a robust method has been developed using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with anilines in a monophasic, organic solvent-free medium, leading to moderate to good yields of various quinoline products. lookchem.com

Combes Synthesis

The Combes quinoline synthesis, first reported in 1888, provides a route to 2,4-disubstituted quinolines. wikipedia.orgwikiwand.com This method is distinguished by its use of a β-diketone, which condenses with an aniline in the presence of an acid catalyst, typically concentrated sulfuric acid, to form a Schiff base intermediate. iipseries.orgwikipedia.org This intermediate then undergoes an acid-catalyzed ring closure to yield the final quinoline product. wikipedia.org

The mechanism involves the initial protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack by the aniline. wikiwand.com Subsequent dehydration leads to the formation of a Schiff base, which tautomerizes to an enamine. wikipedia.org The rate-determining step is the acid-catalyzed annulation of the molecule, followed by dehydration to form the aromatic quinoline ring. wikipedia.orgwikiwand.com

Modifications to the Combes synthesis have been explored to improve its efficacy. For example, a mixture of polyphosphoric acid (PPA) and an alcohol can be used to generate a polyphosphoric ester (PPE) catalyst, which has proven to be a more effective dehydrating agent than concentrated sulfuric acid. wikipedia.org The regioselectivity of the Combes synthesis is influenced by steric effects of the substituents on both the aniline and the β-diketone. wikipedia.org

Targeted Synthesis of 2-Chloro-3-alkylquinoline Frameworks

For the specific synthesis of quinolines with a chloro group at the C-2 position and an alkyl group at the C-3 position, such as this compound, more targeted methods are required. The Vilsmeier-Haack reaction has emerged as a powerful tool for achieving this type of substitution pattern.

Vilsmeier-Haack Reagent in Formylation and Chlorination at C-2 and C-3 Positions

The Vilsmeier-Haack reaction is a versatile synthetic transformation that can be used for formylation, cyclization, and ring annulation. niscpr.res.in It employs a Vilsmeier-Haack reagent, which is typically generated in situ from a mixture of a formamide (B127407), such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org This reagent is a potent electrophile capable of reacting with electron-rich aromatic and heterocyclic compounds. ijpcbs.com

A highly efficient and convenient method for the synthesis of 2-chloro-3-formylquinolines involves the Vilsmeier-Haack cyclization of N-arylacetamides. niscpr.res.inchemijournal.com This reaction is particularly effective for N-arylacetamides bearing electron-donating groups. niscpr.res.inresearchgate.net The process involves adding POCl₃ to the N-arylacetamide in DMF at a low temperature, followed by heating to induce cyclization, which results in the formation of the 2-chloro-3-formylquinoline derivative. niscpr.res.inchemijournal.com This approach has been successfully used to synthesize compounds like 2-chloro-3-formyl-8-methylquinoline. chemijournal.comchemijournal.com

The resulting 2-chloro-3-formylquinoline is a versatile intermediate. The formyl group at the C-3 position can be further transformed into various other functionalities. For example, it can be converted to a cyano group or an alkoxycarbonyl group. niscpr.res.inresearchgate.net The chloro group at the C-2 position is also susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. niscpr.res.in For instance, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines can produce Schiff bases. rsc.org

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the active electrophile, the Vilsmeier reagent, which is a chloroiminium ion. numberanalytics.comwikipedia.org This is generated from the reaction of DMF with POCl₃. numberanalytics.com

The key steps of the reaction are:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. numberanalytics.com

Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. numberanalytics.com

Hydrolysis: Subsequent workup with water hydrolyzes the iminium ion intermediate to yield the final aldehyde product. wikipedia.org

Optimization of the Vilsmeier-Haack reaction conditions is crucial for achieving high yields and selectivity. numberanalytics.com Factors such as the ratio of POCl₃ to DMF, reaction temperature, and the choice of solvent can significantly influence the outcome. numberanalytics.com For the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, the reaction is typically initiated at a low temperature (0-5 °C) and then heated to around 90 °C to complete the cyclization. niscpr.res.inchemijournal.com The reaction time can vary depending on the specific substrate, with some reactions requiring several hours of heating. chemijournal.com

Application to 2-Chloro-3-formyl-8-methylquinoline Synthesis

A key intermediate in the potential synthesis of the title compound is 2-chloro-3-formyl-8-methylquinoline. The Vilsmeier-Haack reaction provides a direct and efficient route to this precursor. chemijournal.comchemijournal.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation and cyclization of an appropriate N-arylacetamide. niscpr.res.inrsc.org

Specifically, the synthesis involves the treatment of N-(2-methylphenyl)acetamide with the Vilsmeier reagent. chemijournal.com The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the activated aromatic ring of the acetanilide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline structure. niscpr.res.in This method is noted for its high efficiency, yielding the desired product in significant amounts with reduced reaction times and raw material consumption. chemijournal.comchemijournal.com The presence of an electron-donating group, such as the methyl group at the ortho position of the starting acetanilide, facilitates the cyclization process. niscpr.res.in

The resulting 2-chloro-3-formyl-8-methylquinoline is a versatile synthon. niscpr.res.in The chloro and formyl groups are amenable to a variety of chemical transformations, allowing for the introduction of further diversity into the quinoline scaffold. chemijournal.comrsc.org For instance, the formyl group can be converted into other functionalities, while the chlorine atom at the 2-position can be displaced through nucleophilic substitution reactions. niscpr.res.inrsc.org

Introduction of Ethyl and Methyl Moieties via Specific Alkylation and Cyclization Reactions

The introduction of alkyl groups, such as ethyl and methyl, onto the quinoline core is crucial for tailoring the properties of the final molecule. This can be achieved through various alkylation and cyclization strategies.

Alkylation Strategies for Quinoline Derivatives

Direct alkylation of the quinoline ring system can be a powerful tool for introducing substituents. While general alkylation methods exist, specific strategies are required to control the position of substitution. rsc.org For instance, the alkylation of quinoline and its derivatives with olefins can be facilitated by solid contact catalysts like silica-alumina. google.com This process can introduce alkyl groups at various positions on the quinoline ring. google.com Theoretical studies based on Klopman's theorem and Pearson's HSAB (hard-soft acid-base) theory have been employed to understand and predict the site of alkylation on quinoline derivatives, particularly for N-alkylation. psu.edu These studies suggest that the reaction between a soft nucleophile (the enolate of the quinoline derivative) and a soft electrophile (the alkylating agent) is orbitally controlled and proceeds rapidly. psu.edu

Cyclization of Aminoacetophenones and Anilines for Substituted Quinoline Cores

The Friedländer annulation is a classic and widely used method for constructing quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. rsc.org Variations of this methodology, such as the Combes, Doebner-von Miller, and Skraup syntheses, also provide access to a wide range of substituted quinolines. jocpr.comresearchgate.net In the context of this compound, a modified Friedländer approach could be envisioned, starting with a suitably substituted 2-aminoacetophenone (B1585202) and a carbonyl compound that would introduce the ethyl group at the 3-position.

Oxidative Cyclization Approaches

Oxidative cyclization reactions have emerged as a powerful and efficient strategy for quinoline synthesis. mdpi.com These methods often involve the in-situ generation of a reactive intermediate that subsequently cyclizes to form the quinoline ring. A variety of oxidizing agents and catalysts can be employed, including air, dimethyl sulfoxide (B87167) (DMSO), and transition metals. mdpi.comorganic-chemistry.org

One notable approach is the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which furnishes quinolines in good yields at room temperature. organic-chemistry.org Another strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds under redox-neutral conditions. mdpi.com Furthermore, transition-metal-free methods have been developed, such as the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) also provides a route to 3-halo-substituted quinolines. nih.govnih.govmdpi.com

Advanced and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This trend is also evident in the field of quinoline chemistry, with a focus on solvent-free and catalyst-free reaction conditions.

Solvent-Free and Catalyst-Free Conditions

Solvent-free and catalyst-free reactions offer significant advantages in terms of reduced waste, lower costs, and simplified purification procedures. jocpr.comnih.gov Several methods for quinoline synthesis have been developed that operate under these green conditions. For example, the synthesis of functionalized quinolines from imines and styrene (B11656) can be achieved by heating the reactants without any solvent or catalyst. jocpr.com Another approach involves the [5+1] annulation of 2-methylquinolines with diynones under catalyst- and solvent-free conditions to produce 2-arylated quinolines. nih.gov

Metal-Catalyzed Processes

Metal-catalyzed reactions offer efficient and selective pathways for the synthesis of quinoline derivatives, often under mild conditions with high functional group tolerance. Catalysts based on copper, nickel, and manganese are particularly prominent in contemporary organic synthesis for forging the bicyclic quinoline framework.

Copper-Catalyzed Intermolecular Decarboxylative Cascade Cyclization

A highly efficient copper-catalyzed intermolecular decarboxylative cascade cyclization has been developed for the direct synthesis of 2-substituted quinolines. thieme-connect.combgu.ac.il This one-pot, three-component domino strategy involves the reaction of an aryl aldehyde, an aniline, and acrylic acid. thieme-connect.comorganic-chemistry.org The methodology is valued for its use of readily accessible starting materials and inexpensive reagents, such as copper(I) chloride (CuCl) and iodine, under aerobic conditions. thieme-connect.comorganic-chemistry.org The reaction proceeds through the sequential formation of C–N and C–C bonds, demonstrating excellent chemo- and regioselectivity and tolerance for a wide variety of functional groups, with yields up to 87%. organic-chemistry.org Mechanistic studies indicate the reaction follows a radical pathway involving a single-electron transfer (SET) process. bgu.ac.ilorganic-chemistry.org

This method's operational simplicity and the use of an eco-friendly oxidant make it a practical alternative to strategies that may require harsh or toxic reagents. organic-chemistry.org The synthesis of a 2-chloro-8-methyl substituted quinoline analogue via this route would involve using an appropriately substituted aniline, such as 2-methylaniline, and a suitable aldehyde.

Table 1: Examples of Copper-Catalyzed Synthesis of 2-Arylquinolines

| Aryl Aldehyde | Aniline | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Aniline | CuCl / I₂ | Acetonitrile | 80 | 12 | 87 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Aniline | CuCl / I₂ | Acetonitrile | 80 | 12 | 85 | organic-chemistry.org |

| 4-Methylbenzaldehyde | Aniline | CuCl / I₂ | Acetonitrile | 80 | 12 | 84 | organic-chemistry.org |

Nickel-Catalyzed Sequential Dehydrogenation and Condensation

Nickel-catalyzed reactions provide an environmentally benign and efficient route to substituted quinolines through the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols. rsc.org This approach is atom-economic and utilizes cheap, earth-abundant nickel catalysts, such as those featuring a tetraaza macrocyclic ligand. rsc.org The reactions demonstrate broad substrate scope, producing a variety of substituted quinolines in high yields. rsc.org

More advanced nickel(II)-catalysts, described as singlet diradicals, have been employed for the biomimetic dehydrogenative condensation of o-aminoanilines with ketones, providing moderate to good yields of quinolines. acs.org These reactions are noted for their atom economy and use of readily available starting materials. acs.org Mechanistic investigations suggest a synergistic participation of the nickel center and the coordinated ligands in the alcohol dehydrogenation steps. acs.org An efficient nickel-catalyzed sequential one-pot strategy has also been developed for synthesizing complex quinoline derivatives via dehydrogenative Friedländer annulation. researchgate.net

Manganese(II)-Mediated Synthesis from Amino Alcohols and Ketones

Manganese-based catalysts offer a green and efficient pathway for quinoline synthesis. An air-stable quinoline-derived NNP-manganese complex has been shown to effectively catalyze the α-alkylation of ketones with primary alcohols through a hydrogen auto-transfer mechanism, a process that can be adapted for quinoline synthesis by using (2-aminophenyl)methanol as a reagent. nih.gov This method is highly atom-efficient, with water as the only byproduct. nih.gov

In a related approach, active manganese dioxide (MnO₂) promotes the synthesis of quinolines from 2-aminobenzyl alcohols and β-dicarbonyl compounds or ketones in water. sioc-journal.cn This method avoids the use of expensive and often unstable 2-aminobenzaldehydes and employs water as a green solvent, enhancing the economic and environmental profile of the synthesis. sioc-journal.cn The reaction demonstrates good functional group tolerance. sioc-journal.cn For the synthesis of a target like this compound, this would involve reacting 2-amino-3-methylbenzyl alcohol with an appropriate ketone, such as 1-chlorobutan-2-one, in the presence of the manganese catalyst.

Table 2: Manganese-Promoted Synthesis of Quinolines

| 2-Aminobenzyl Alcohol | Ketone | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| (2-aminophenyl)methanol | Acetophenone | MnO₂ / ChOH | Water | 50 | 18 | 85 | sioc-journal.cn |

| (2-aminophenyl)methanol | Propiophenone | MnO₂ / ChOH | Water | 50 | 18 | 82 | sioc-journal.cn |

Electrosynthetic Strategies (e.g., Electrochemically Assisted Friedländer Reaction)

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry. rsc.org The electrochemically assisted Friedländer reaction presents a modern, one-step strategy for synthesizing quinolines from readily available nitro compounds. rsc.orgrsc.org This method uses electric current to drive the reaction, eliminating the need for chemical reductants and other harsh reagents often associated with the traditional Friedländer synthesis. rsc.orgresearchgate.net

The process operates under mild conditions using a constant-current electrolysis setup, achieving high conversion rates and excellent atom economy. rsc.orgrsc.org The selective nature of electrochemistry, which can target specific functional groups based on their redox potentials, allows for the efficient synthesis of a wide range of quinoline derivatives in good to excellent yields. rsc.org Cyclic voltammetry studies have been instrumental in elucidating the reaction mechanism for quinoline formation. rsc.org This approach represents a significant advancement in green chemistry, mitigating the waste and environmental impact of classical methods. rsc.orgrsc.org

Visible-Light-Mediated Reactions

Harnessing visible light as a clean and renewable energy source, photoredox catalysis has become a key strategy for green chemical transformations. rsc.org The synthesis of quinolines under visible light irradiation has been explored through several innovative routes. rsc.org These methods are often performed under mild conditions and offer novel pathways to the quinoline scaffold. rsc.org

One such approach involves the photocatalytic synthesis of quinolin-2(1H)-ones from easily prepared quinoline N-oxides, a process that is reagent-free, highly atom-economical, and scalable. rsc.org Other strategies include the metal-free radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source nih.gov and the reaction of vinyl azides with α-carbonyl benzyl (B1604629) bromides catalyzed by an iridium complex under blue LED irradiation. researchgate.net Additionally, the condensation of 2-vinylanilines with conjugated aldehydes can yield substituted tetrahydroquinolines, which can then be converted to quinolines in the presence of an iridium photocatalyst. nih.gov These light-mediated methods underscore a significant shift towards more sustainable and environmentally friendly synthetic protocols in organic chemistry. rsc.org

Table 3: Examples of Visible-Light-Mediated Quinoline Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| Vinyl azide + α-carbonyl benzyl bromide | Ir(ppy)₃, Blue LED | Polysubstituted quinoline | 40-78 | researchgate.net |

| 2-Vinylaniline + Conjugated aldehyde | Iridium photocatalyst | Substituted quinoline | High | nih.gov |

| Cyclopropene + Azidobenziodazolone | Visible light, metal-free | Multisubstituted quinoline | 34-81 | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a well-established green technique that dramatically accelerates organic reactions, leading to significant reductions in reaction times, enhanced yields, and improved atom economy. ingentaconnect.comeurekaselect.com This technology has been successfully applied to various classical quinoline syntheses. eurekaselect.com For instance, the microwave-assisted Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) demonstrated a substantial decrease in reaction time compared to conventional heating. mdpi.com

The Friedländer annulation, a cornerstone of quinoline synthesis, has also been adapted to microwave conditions. Polysubstituted quinolines have been prepared efficiently via the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free microwave irradiation, achieving high yields in as little as 15-60 minutes. nih.gov Furthermore, microwave irradiation of 2-chloro-3-formylquinolines in acetic acid provides a rapid route to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. rsc.org The application of microwaves offers a powerful platform for the rapid, efficient, and environmentally benign synthesis of a wide array of quinoline-based molecules. eurekaselect.combenthamdirect.com

Application of Formic Acid as a Green Catalyst

While the direct synthesis of the this compound core using formic acid as a primary catalyst is not extensively documented, formic acid has been utilized in the transformation of related quinoline precursors, showcasing its role in green synthetic protocols. One notable application involves the reaction of 2-chloroquinoline-3-carbaldehydes with formamide in the presence of formic acid. nih.govrsc.org This reaction does not build the quinoline ring itself but rather constructs a new fused heterocyclic system onto the existing quinoline scaffold.

In a specific example, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide and formic acid in ethanol (B145695) leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.govrsc.org The reaction proceeds through an initial nucleophilic addition of the amino group from formamide to the aldehyde group of the quinoline. This is followed by a condensation step to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. The final step involves the intramolecular cyclization with the elimination of a molecule of hydrogen chloride to yield the fused pyrrolone ring system. nih.gov This process demonstrates the utility of formic acid in facilitating cyclization and dehydration steps in a relatively environmentally benign manner.

Cascade Reactions for Substituted Quinoline Formation (e.g., Knoevenagel and Aza-Wittig)

Cascade reactions, which involve two or more sequential transformations in a single pot, offer an efficient and atom-economical approach to complex molecules like substituted quinolines. A prominent example is the cascade sequence involving a Knoevenagel condensation and an intramolecular aza-Wittig reaction. nih.gov This methodology is particularly effective for the synthesis of quinolines with substituents at the 3-position.

The general mechanism for this cascade process begins with the reaction of an ortho-azidobenzaldehyde with triphenylphosphine (B44618) (PPh₃) to generate an iminophosphorane (an aza-ylide). nih.gov This intermediate then undergoes a base-mediated Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as a β-ketosulfone or a 1,3-dicarbonyl compound. nih.gov The resulting product from the condensation subsequently undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane nitrogen attacks the carbonyl group. This cyclization step, followed by the elimination of triphenylphosphine oxide, leads to the formation of the quinoline ring system in a domino fashion. nih.gov

This strategy has been successfully employed to create a variety of 3-substituted quinolines, including 3-sulfonyl and 3-acyl derivatives, often in good to excellent yields. nih.gov The reaction is versatile, allowing for diversity in the final product based on the choice of the ortho-azidobenzaldehyde and the active methylene component. nih.gov

However, the direct synthesis of 2-chloro-substituted quinolines via this specific Knoevenagel/aza-Wittig cascade is not straightforward, as the C2 position of the quinoline ring is derived from the aldehyde carbon of the starting ortho-azidobenzaldehyde. nih.gov The method is more suited for introducing substituents at the C3 and C4 positions and on the benzo- part of the quinoline ring.

Table 1: Examples of Substituted Quinolines Synthesized via Knoevenagel/Aza-Wittig Cascade This table presents examples of quinoline derivatives synthesized using the cascade reaction, illustrating the scope of the methodology with different starting materials.

| Starting o-Azidobenzaldehyde | Starting Active Methylene Compound | Base / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Azidobenzaldehyde | N,N-Diethyl-2-(phenylsulfonyl)acetamide | K₂CO₃ / MeCN, reflux | N,N-Diethyl-3-(phenylsulfonyl)quinoline-2-carboxamide | 85 | nih.gov |

| o-Azidobenzaldehyde | 1-(Phenylsulfonyl)propan-2-one | K₂CO₃ / MeCN, reflux | 3-(Phenylsulfonyl)-2-methylquinoline | 92 | nih.gov |

| o-Azidobenzaldehyde | Ethyl 2-cyano-2-(phenylsulfonyl)acetate | K₂CO₃ / MeCN, reflux | Ethyl 2-amino-3-(phenylsulfonyl)quinoline-4-carboxylate | 78 | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of quinoline chemistry, allowing for the introduction of a wide array of functional groups. In this compound, the primary sites for such reactions are the C-2 chloro substituent and, under certain conditions, the 3-ethyl group.

Reactivity of the Chlorine Atom at C-2

The chlorine atom at the C-2 position of the quinoline ring is particularly susceptible to nucleophilic attack. This heightened reactivity is a consequence of the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during the substitution process. A variety of nucleophiles can displace the C-2 chlorine, leading to a diverse range of substituted quinolines.

For instance, in related 2-chloroquinoline (B121035) systems, reactions with amines, such as morpholine, in the presence of a catalyst like dimethylaminopyridine, result in the formation of 2-amino-substituted quinolines. rsc.org Similarly, treatment with azidotrimethylsilane (B126382) can lead to the formation of tetrazolo[1,5-a]quinolines via a nucleophilic substitution followed by intramolecular cyclization. rsc.org The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, allows for the introduction of alkyne moieties at the C-2 position. rsc.org

The nature of the nucleophile and the reaction conditions significantly influence the outcome of these reactions. Stronger nucleophiles and higher temperatures generally facilitate the substitution. The inherent reactivity of the C-2 position makes it a valuable handle for the synthesis of more complex quinoline derivatives.

Reactions of the Ethyl Group (e.g., chloroethyl as a leaving group)

The ethyl group at the C-3 position is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced by modification. For example, if the ethyl group were to be halogenated to form a 2-chloroethyl group, this new substituent would become a potential site for nucleophilic substitution.

In a related study, the radical bromination of a similar quinoline derivative containing a protected aldehyde at C-3 did not affect the methyl group on the ring but instead led to the conversion of the protected aldehyde into a 2-bromoethyl ester. nih.gov This highlights that transformations of substituents on the quinoline ring can be complex and may lead to unexpected products. The reactivity of a modified ethyl group would depend on the specific conditions and the nature of the attacking nucleophile. sydney.edu.au For instance, a 2-chloroethyl group could potentially undergo substitution reactions where the chloride ion acts as a leaving group. chemicalbook.com

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the quinoline ring are generally less facile than on benzene due to the deactivating effect of the nitrogen atom. However, the substituents on the ring play a crucial role in directing the position of electrophilic attack.

Influence of Substituents on Ring Activation/Deactivation

The substituents on the this compound ring—chloro, ethyl, and methyl—have distinct electronic effects that influence the regioselectivity of electrophilic substitution.

Chloro Group (C-2): The chlorine atom is an electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic attack. libretexts.orglibretexts.org However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. libretexts.org In the context of the quinoline ring, this deactivating nature makes substitution at positions 5 and 7 less favorable.

Ethyl Group (C-3) and Methyl Group (C-8): Alkyl groups like ethyl and methyl are electron-donating through an inductive effect. libretexts.org This effect activates the ring, making it more susceptible to electrophilic attack. libretexts.orglibretexts.org They are ortho- and para-directing. youtube.com The ethyl group at C-3 would direct incoming electrophiles primarily to the C-4 position. The methyl group at C-8 would direct electrophiles to the C-5 and C-7 positions.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target the alkyl substituents or the quinoline ring itself.

Oxidation of Alkyl and Heteroatom-Containing Groups

The ethyl and methyl groups attached to the quinoline ring are susceptible to oxidation under appropriate conditions. For example, in related quinoline compounds, alkyl side chains can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. rsc.org The specific conditions required for the selective oxidation of either the ethyl or the methyl group would need to be carefully controlled.

The nitrogen atom in the quinoline ring can also be oxidized to form an N-oxide. nih.gov This transformation can alter the reactivity of the quinoline ring system, often facilitating C-H functionalization at various positions. nih.gov

Reduction reactions can also be performed on substituted quinolines. For instance, the reduction of a nitrile group to an amine has been demonstrated in a related 2-chloro-3-cyanoquinoline using lithium aluminum hydride. rsc.org While this compound does not possess a nitrile, this illustrates the potential for reducing other functional groups that could be introduced onto the molecule.

Reduction of Halogen and other Functional Groups

The reduction of functional groups in this compound can be a strategic step in the synthesis of more complex molecules. Key transformations include the reduction of the chloro group and potentially other functionalities that might be introduced.

Dehalogenation, specifically dechlorination, involves the cleavage of the carbon-chlorine bond. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation. wikipedia.org In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction replaces the chlorine atom with a hydrogen atom, yielding 3-ethyl-8-methylquinoline. The general mechanism for such hydrodehalogenations involves the catalytic activation of hydrogen, which then displaces the halide. wikipedia.org The strength of the carbon-halogen bond influences the reaction rate, with C-Cl bonds being stronger than C-Br and C-I bonds. wikipedia.org

Transition metal complexes can also be employed for dehalogenation. wikipedia.org Low-valent and electron-rich transition metals can effect stoichiometric dehalogenation. wikipedia.org Furthermore, catalytic systems, sometimes inspired by biological systems like those involving vitamin B12, are capable of catalytic dehalogenation. wikipedia.org For aryl halides, base-promoted hydrogenations using aldehydes or alcohols as the hydrogen source offer a metal-free alternative. organic-chemistry.org

While specific studies on the reduction of this compound are not extensively documented in the reviewed literature, the reduction of other functional groups on the quinoline scaffold is well-established. For instance, if a formyl group were present at the C-3 position instead of the ethyl group, it could be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov Further, a nitrile group could be reduced to a primary amine. nih.govrsc.org

Table 1: Examples of Reduction Reactions on Substituted Quinolines

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Chloroquinoline | H₂, Pd/C | Quinoline | |

| 2-Chloro-3-formylquinoline | NaBH₄ or LiAlH₄ | (2-Chloroquinolin-3-yl)methanol | nih.gov |

| 2-Chloro-3-cyanoquinoline | LiAlH₄ | (2-Chloroquinolin-3-yl)methanamine | nih.govrsc.org |

Functional Group Interconversions at C-3 and C-8

The ethyl group at C-3 and the methyl group at C-8 of this compound are amenable to a variety of functional group interconversions, significantly expanding the synthetic utility of this scaffold.

A key strategy for functionalizing the C-3 position involves the initial conversion of the ethyl group to a formyl group. While direct oxidation of the ethyl group might be challenging, a more common approach involves the synthesis of the corresponding 2-chloro-3-formyl-8-methylquinoline. This can be achieved through the Vilsmeier-Haack reaction of N-(2-methylphenyl)acetamide. niscpr.res.inchemijournal.comchemijournal.com This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to effect a one-pot cyclization and formylation. niscpr.res.inchemijournal.comchemijournal.com

Once the 2-chloro-3-formyl-8-methylquinoline intermediate is obtained, the formyl group serves as a versatile handle for numerous transformations. For instance, it can undergo the Cannizzaro reaction in the presence of a strong base like potassium hydroxide in methanol. ias.ac.in This disproportionation reaction yields a mixture of the corresponding alcohol ((2-methoxy-8-methylquinolin-3-yl)methanol) and carboxylic acid (2-methoxyquinoline-3-carboxylic acid), along with the methoxylated aldehyde (2-methoxy-8-methylquinoline-3-carbaldehyde), as the chloro group at C-2 is also substituted by a methoxy (B1213986) group under these conditions. ias.ac.in

The formyl group can also be converted into a cyano group. niscpr.res.inresearchgate.net This transformation can be achieved by first converting the aldehyde to an oxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration with a reagent like thionyl chloride. nih.govrsc.org

Table 2: Transformations of Formyl Intermediates of Substituted Quinolines

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| N-(2-methylphenyl)acetamide | POCl₃, DMF | 2-Chloro-3-formyl-8-methylquinoline | Vilsmeier-Haack Reaction | niscpr.res.inchemijournal.comchemijournal.com |

| 2-Chloro-3-formylquinolines | KOH, Methanol | 2-Methoxy-3-formylquinolines, (2-Methoxyquinolin-3-yl)methanols, 2-Methoxyquinoline-3-carboxylic acids | Cannizzaro Reaction & Nucleophilic Substitution | ias.ac.in |

| 2-Chloro-3-formylquinoline | 1. Hydroxylamine hydrochloride 2. Thionyl chloride | 2-Chloro-3-cyanoquinoline | Oximation and Dehydration | nih.govrsc.org |

The formyl group of 2-chloro-3-formyl-8-methylquinoline is readily condensed with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. rsc.orgorientjchem.orgresearchgate.net These reactions are typically carried out by refluxing the aldehyde with the amine or hydrazine (B178648) in a suitable solvent, sometimes with a catalytic amount of acid. researchgate.net

For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone (B3395972) yields the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, reaction with phenylhydrazine (B124118) produces the corresponding phenylhydrazone. researchgate.net These Schiff bases and hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Table 3: Condensation Reactions of 2-Chloro-3-formylquinolines

| Aldehyde | Amine/Hydrazine | Product Type | Reference(s) |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base (Imine) | rsc.org |

| 2-Chloro-3-formylquinoline | Phenylhydrazine | Hydrazone | researchgate.net |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Hydrazone | orientjchem.org |

| 2-Chloro-3-formylquinoline | Hydrazine Hydrate | Hydrazone | rsc.org |

The chlorine atom at the C-2 position of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. acs.orglibretexts.org This reaction would enable the formation of a new carbon-carbon bond at the C-2 position, allowing for the introduction of various aryl or heteroaryl groups. The Suzuki-Miyaura coupling of 2-chloroquinolines has been reported using various palladium catalysts and ligands. acs.orgresearchgate.netnih.gov For example, palladium on charcoal (Pd/C) in the presence of a phosphine (B1218219) ligand has been shown to be effective for the Suzuki-Miyaura coupling of 2-chloroquinolines with arylboronic acids. acs.org

Table 4: Cross-Coupling Reactions of 2-Chloroquinolines

| Reaction | Substrates | Catalyst System | Product Type | Reference(s) |

| Sonogashira Coupling | 2-Chloro-3-formylquinolines, Terminal Alkynes | [PdCl₂(PPh₃)₂], CuI, Triethylamine | 2-Alkynyl-3-formylquinolines | rsc.org |

| Suzuki-Miyaura Coupling | 2-Chloroquinolines, Arylboronic Acids | Pd/C, PPh₃ | 2-Arylquinolines | acs.org |

| Suzuki-Miyaura Coupling | 2-Aryl-4-chloro-3-iodoquinolines, Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃ | 2,3-Diaryl-4-chloroquinolines | nih.gov |

Annulation and Ring-Forming Reactions

The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems through annulation and ring-forming reactions. These reactions often involve the intermediacy of the corresponding 3-formyl derivative.

For instance, the 2-chloro-3-formylquinoline can undergo intramolecular cyclization or react with other reagents to form fused rings. One example is the reaction with sodium azide, which can lead to the formation of a tetrazolo[1,5-a]quinoline (B14009986) ring system. rsc.orgresearchgate.net In this reaction, the chloro group is first displaced by the azide ion, followed by an intramolecular cyclization of the resulting azido-aldehyde.

Furthermore, the formyl group can participate in multicomponent reactions to build complex heterocyclic structures. For example, a multicomponent reaction of 2-chloro-3-formylquinoline with ethyl 3-oxobutanoate and malononitrile (B47326) can yield a quinolinyl-pyranopyrazole derivative. rsc.org

Chalcones derived from the condensation of 2-chloro-3-formylquinolines with acetophenones can also serve as precursors for further ring-forming reactions. researchgate.net For example, reaction of these chalcones with hydrazine can lead to the formation of pyrazoline rings fused to the quinoline system. researchgate.net

Table 5: Annulation and Ring-Forming Reactions of Functionalized Quinolines

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 2-Chloro-3-formylquinoline | Sodium Azide | Tetrazolo[1,5-a]quinoline | rsc.orgresearchgate.net |

| 2-Chloro-3-formylquinoline | Ethyl 3-oxobutanoate, Malononitrile | Quinolinyl-pyranopyrazole | rsc.org |

| Quinolinyl Chalcone | Hydrazine Hydrate | Pyrazoline-fused Quinoline | researchgate.net |

| 2-Chloro-3-formylquinoline | Formamide, Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Research

Comprehensive searches for experimental or computational spectroscopic data for the chemical compound this compound have yielded no specific results. Despite targeted inquiries for its ¹H NMR, ¹³C NMR, 2D NMR, and FT-IR spectra, no publicly available scientific literature or databases appear to contain this information.

The chemical structure of this compound, with the chemical formula C12H12ClN, suggests a unique spectroscopic fingerprint. However, without experimental data or computational studies, a detailed analysis as requested cannot be provided at this time.

Information is available for structurally related compounds, such as various substituted quinolines. For instance, studies on "2-Chloro-3-methylquinoline," "2-methyl-4-styrylquinolines," and "2-Chloro-8-methyl-3-formylquinoline" provide insights into the general spectroscopic characteristics of the quinoline core. These studies demonstrate the use of techniques like NMR and FT-IR to elucidate the structures of such derivatives. However, the specific substituent pattern of a chloro group at the 2-position, an ethyl group at the 3-position, and a methyl group at the 8-position in the target compound would lead to distinct chemical shifts and coupling constants in its NMR spectra, as well as unique vibrational modes in its IR spectrum.

Similarly, while the CAS number for an isomer, 2-Chloro-8-ethyl-3-methylquinoline, is known, its spectral data is not readily accessible and would differ from the requested compound.

Until research containing the synthesis and spectroscopic characterization of this compound is published and made publicly available, a detailed article on its advanced spectroscopic characterization cannot be accurately generated.

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural fingerprint. For the analysis of this compound, the vibrational modes can be understood by referencing studies on structurally similar compounds, such as 2-chloro-3-methylquinoline (B1584123).

In a study of 2-chloro-3-methylquinoline, both experimental and theoretical FT-Raman spectra were analyzed. The theoretical calculations, performed using Density Functional Theory (DFT) at the B3LYP/6–311++G(d,p) level, show good agreement with the experimental findings. The characteristic vibrations of the quinoline ring, as well as the substituent groups, can be assigned. For this compound, one would expect to observe distinct vibrational modes corresponding to the C-Cl stretching, the various C-H vibrations of the aromatic ring and the ethyl and methyl groups, and the skeletal vibrations of the quinoline core.

The table below presents a selection of calculated and experimental Raman shifts for the closely related compound, 2-chloro-3-methylquinoline, which serves as a valuable reference for interpreting the spectrum of this compound. The assignments are based on the Potential Energy Distribution (PED).

| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | Vibrational Assignment (PED %) |

| 3065 | 3064 | ν(C-H) aromatic (99) |

| 2981 | 2980 | νas(CH₃) (98) |

| 2932 | 2931 | νs(CH₃) (97) |

| 1595 | 1596 | ν(C=C) + ν(C=N) (25) |

| 1560 | 1561 | ν(C=C) + δ(C-H) (28) |

| 1380 | 1381 | δs(CH₃) (65) |

| 1035 | 1036 | ν(C-C) + δ(C-H) (35) |

| 825 | 826 | γ(C-H) (70) |

| 620 | 621 | ν(C-Cl) (45) |

Data based on the analysis of 2-chloro-3-methylquinoline.

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED)

To gain a deeper understanding of the vibrational modes observed in the Raman spectrum, theoretical calculations are indispensable. As with the direct spectroscopic analysis, the theoretical investigation of this compound can be informed by computational studies on analogous molecules.

For 2-chloro-3-methylquinoline, theoretical vibrational frequencies have been calculated using DFT methods. These calculations not only predict the vibrational frequencies but also provide the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. This allows for a precise and unambiguous assignment of the observed spectral bands.

The calculations for 2-chloro-3-methylquinoline were performed at the B3LYP/6–311++G(d,p) level of theory. The computed vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data. For this compound, similar calculations would be expected to accurately predict its vibrational spectrum, with specific modes associated with the additional ethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores within the molecule, which are the parts responsible for light absorption, determine the characteristics of the UV-Vis spectrum. In this compound, the quinoline ring system is the primary chromophore.

Experimental and theoretical studies on the analogous 2-chloro-3-methylquinoline show characteristic absorption bands in the UV region. The experimental UV-Vis spectrum of 2-chloro-3-methylquinoline, recorded in ethanol, exhibits absorption maxima that are consistent with the π → π* electronic transitions expected for an aromatic system like quinoline. The substitution pattern on the quinoline ring, including the chloro, ethyl, and methyl groups, will influence the precise wavelengths of these absorptions (λmax) and their intensities (molar absorptivity, ε).

The table below summarizes the calculated and experimental UV-Vis absorption data for 2-chloro-3-methylquinoline in ethanol, which provides a basis for understanding the electronic absorption properties of this compound.

| λmax (nm) (Calculated) | λmax (nm) (Experimental) | Oscillator Strength (f) | Major Contribution (HOMO/LUMO) |

| 311 | 312 | 0.065 | HOMO → LUMO (95%) |

| 298 | 300 | 0.042 | HOMO-1 → LUMO (89%) |

| 254 | 255 | 0.453 | HOMO → LUMO+1 (78%) |

Data based on the analysis of 2-chloro-3-methylquinoline.

Correlation with Frontier Molecular Orbital (FMO) Transitions

The electronic transitions observed in the UV-Vis spectrum can be directly correlated with the transitions between the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic properties and reactivity of the molecule.

For 2-chloro-3-methylquinoline, theoretical calculations have been used to determine the energies of the HOMO and LUMO and to predict the electronic transitions. The main absorption bands in the UV-Vis spectrum are typically assigned to transitions from the HOMO to the LUMO or other nearby unoccupied orbitals. For instance, the longest wavelength absorption is generally attributed to the HOMO → LUMO transition. The energy of this transition is directly related to the HOMO-LUMO energy gap. The introduction of an ethyl group at the 3-position and a methyl group at the 8-position in this compound is expected to cause a slight shift in the energies of the FMOs, which would be reflected in its UV-Vis spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

While specific HRMS data for this compound is not available in the cited literature, the technique is routinely applied to the characterization of quinoline derivatives. For instance, in studies of related compounds such as 2-chloro-8-methyl-3-formylquinoline, mass spectrometry has been used to determine the molecular weight. The expected monoisotopic mass of this compound (C₁₂H₁₂ClN) can be calculated with high precision. An HRMS measurement would provide an experimental mass that can be compared to this theoretical value. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.

Fragmentation Patterns and Structural Elucidation

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M+•), which would be readily observable due to the stability of the aromatic quinoline core. The presence of chlorine would also give rise to a characteristic M+2 peak, approximately one-third the intensity of the molecular ion peak, owing to the natural isotopic abundance of ³⁷Cl. miamioh.edu

The primary fragmentation pathways for this compound are anticipated to involve the following key steps:

Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond beta to the quinoline ring, a process known as benzylic cleavage. This would result in the loss of a methyl radical (•CH₃) from the ethyl group at the C-3 position, leading to the formation of a stable, resonance-delocalized secondary carbocation. This fragment is expected to be one of the most abundant ions in the spectrum.

Loss of the Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, resulting in the expulsion of a chlorine radical (•Cl). miamioh.edu This would lead to a significant fragment ion.

Loss of Hydrogen Chloride (HCl): The elimination of a neutral molecule of hydrogen chloride (HCl) is another plausible fragmentation route. This can occur through rearrangement processes involving the hydrogen atoms from the ethyl or methyl substituents.

Ring Fragmentation: The quinoline ring system itself can undergo fragmentation. A characteristic fragmentation for quinolines is the loss of a molecule of hydrogen cyanide (HCN) from the heterocyclic ring, which can occur from the molecular ion or subsequent fragment ions. mcmaster.caresearchgate.net

Retro-Diels-Alder (RDA) Reaction: Although less common for the primary fragmentations, RDA-type reactions can occur in the quinoline ring system, leading to the cleavage of the carbocyclic ring.

The interplay of these fragmentation pathways allows for the detailed structural confirmation of this compound. The precise masses of the fragment ions, as determined by high-resolution mass spectrometry, would further corroborate the elemental composition of each fragment, solidifying the structural assignment.

Predicted Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure / Loss | Fragmentation Pathway |

| [M]+• | Molecular Ion | Ionization of the parent molecule |

| [M+2]+• | Isotopic Peak | Presence of ³⁷Cl isotope |

| [M-15]+ | Loss of •CH₃ | Benzylic cleavage of the ethyl group |

| [M-35]+ / [M-37]+ | Loss of •Cl | Cleavage of the C-Cl bond |

| [M-36]+ | Loss of HCl | Elimination of hydrogen chloride |

| [M-27]+ | Loss of HCN | Fragmentation of the quinoline ring |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. Through DFT, researchers can model the behavior of this compound at the atomic level, elucidating its geometry, reactivity, and electronic nature without the need for empirical data.

The first step in a DFT study is typically the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the compound. For quinoline derivatives, such as the closely related 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to identify minimum energy conformers. dergi-fytronix.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable equilibrium is reached.

Table 1: Illustrative Optimized Structural Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C2-Cl | ~1.74 Å |

| C3-C(ethyl) | ~1.51 Å | |

| C8-C(methyl) | ~1.52 Å | |

| N1-C2 | ~1.32 Å | |

| C8-C9 | ~1.42 Å | |

| Bond Angle | Cl-C2-N1 | ~115° |

| C(ethyl)-C3-C4 | ~122° | |

| C(methyl)-C8-C7 | ~120° | |

| Dihedral Angle | C4-C3-C(ethyl)-C(ethyl_H) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals, denoted as EHOMO and ELUMO, are critical indicators of a molecule's electronic behavior. researchgate.net A high EHOMO value suggests a greater tendency to donate electrons, while a low ELUMO value indicates a greater propensity to accept electrons. In quinoline derivatives, the distribution of these orbitals across the molecule highlights regions of potential reactivity. researchgate.net

The energy gap (Eg), calculated as the difference between ELUMO and EHOMO (Eg = ELUMO - EHOMO), is a crucial descriptor of a molecule's stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. For a series of related compounds, the energy gaps were found to be in the range of 3.724 eV to 3.758 eV. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -1.2 |

| Energy Gap (Eg) | ~ 5.3 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. chemrxiv.org

The MEP map uses a color scale to denote different regions of electrostatic potential. sciensage.info Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas correspond to nucleophilic sites. Conversely, blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack, thus identifying electrophilic sites. Green and yellow areas represent regions of neutral potential. For quinoline derivatives, the nitrogen atom and halogen substituents are often associated with regions of negative potential, making them likely sites for electrophilic interaction. researchgate.netresearchgate.net The aromatic rings can also exhibit distinct regions of positive and negative potential, influencing their reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Prediction of Reactivity Patterns

Information regarding the prediction of reactivity patterns for this compound through computational studies is not available in the reviewed literature. Such studies would typically involve the analysis of molecular orbitals, electrostatic potential maps, and Fukui functions to identify sites susceptible to electrophilic and nucleophilic attack. For the related compound, 2-Chloro-8-methylquinoline-3-carbaldehyde, the presence of a chloro group is noted to increase the compound's electrophilicity, making it more reactive in substitution reactions.

Thermochemical Properties Calculations

Calculations of thermochemical properties, including standard molar entropies, standard molar enthalpies, and standard molar Gibbs free energies of formation, for this compound are not present in the available literature. For comparison, such properties have been experimentally determined and reported for related compounds like 2-methylquinoline (B7769805) and 8-methylquinoline. nist.gov

Conformational Analysis and Energy Minima

A detailed conformational analysis to identify the energy minima of this compound has not been published. Conformational studies on the related molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have been performed using DFT, revealing two conformers with a calculated energy difference. dergi-fytronix.com This suggests that the ethyl group in this compound would also lead to multiple possible conformations with varying energies.

Time-Dependent Density Functional Theory (TD-DFT)

No TD-DFT studies specifically targeting this compound were found.

Simulation of UV-Vis Absorption Spectra and Excitation Energies

There are no published simulations of the UV-Vis absorption spectra or calculated excitation energies for this compound. TD-DFT is the standard method for such simulations, providing valuable information on the electronic transitions within a molecule.

Intermolecular Interactions and Crystal Packing Analysis

While a definitive crystal structure and analysis of intermolecular interactions for this compound are not available, studies on analogous compounds provide insights into the types of interactions that might be expected. For instance, the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol features intermolecular C–H···π interactions and π-π stacking interactions that stabilize the crystal packing. nih.gov Similarly, the analysis of various 2-chloroquinoline derivatives highlights the role of Cl···Cl and C–H···Cl intermolecular interactions in their supramolecular assembly. It is plausible that this compound would exhibit similar non-covalent interactions in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that significantly influence the crystal packing of molecules. In the context of substituted quinolines, the nature and pattern of these bonds are dictated by the functional groups present. For instance, in the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol , a close analog, intermolecular O—H···O hydrogen bonds are observed, which link the molecules into chains. researchgate.net

Table 1: Hydrogen-Bond Geometry for (2-Chloro-8-methylquinolin-3-yl)methanol researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1O···O1 | 0.82 | 1.90 | 2.712 (4) | 174 |

| C10—H10A···Cg1 | 0.97 | 2.75 | 3.557 (4) | 141 |

| Cg1 represents the centroid of the N1/C1–C3/C8/C9 ring. |

Pi-Pi Stacking Interactions

Aromatic rings, such as the quinoline core, can engage in π-π stacking interactions, which are noncovalent interactions that play a significant role in the formation of layered supramolecular structures. These interactions are fundamental to the stability of many organic materials.

In the solid state of (2-Chloro-8-methylquinolin-3-yl)methanol , the packing mode results in stabilizing π-π stacking interactions with a centroid-centroid distance of 3.661 (2) Å between the pyridine (B92270) and benzene rings of adjacent molecules. researchgate.net Similarly, in the crystal structure of (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one , π–π interactions are observed with a centroid–centroid distance of 3.4947 (7) Å, contributing to the formation of supramolecular layers.

The presence and geometry of these π-π stacking interactions are critical in determining the electronic properties of the material, as they can influence charge transport and delocalization.

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contacts can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of contacts.

For 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline , a detailed Hirshfeld surface analysis reveals the relative contributions of various noncovalent interactions to the crystal packing. The most significant contributions arise from H···H (35.5%), C···H/H···C (33.7%), and Cl···H/H···Cl (12.3%) contacts. semanticscholar.orgmdpi.com This indicates that van der Waals forces and weak hydrogen bonds are the predominant forces in the crystal structure. The presence of C—H···π and N—H···π interactions is also identified, highlighting the diverse nature of the noncovalent forces at play. semanticscholar.orgmdpi.com

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline semanticscholar.orgmdpi.com

| Contact Type | Contribution (%) |

| H···H | 35.5 |

| C···H/H···C | 33.7 |

| Cl···H/H···Cl | 12.3 |

| N···H/H···N | 9.5 |

| C···C | 3.5 |

| Cl···N | 2.3 |

| C···N | 2.2 |

| C···Cl | 1.1 |

A similar analysis for ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate , another related heterocyclic compound, also shows a high percentage of H···H (37.6%), H···O/O···H (22.7%), and H···Cl/Cl···H (13.1%) interactions, reinforcing the importance of these contacts in determining the crystal packing.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. The key parameters are the polarizability (α) and the first hyperpolarizability (β), which quantify the linear and nonlinear response of a molecule to an external electric field, respectively.

Theoretical studies on various substituted quinolines have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance the NLO response. For a series of disubstituted quinoline with carbazole (B46965) compounds , DFT calculations have been used to predict their NLO properties. The results indicate that strategic structural modifications can lead to promising NLO behavior. nih.gov

In a study of N-salicylidene-chloroaniline Schiff bases , DFT calculations revealed that the position of the chloro substituent influences the NLO properties, with N-salicylidene-4-chloroaniline exhibiting the highest predicted hyperpolarizability. asianpubs.org These computational investigations highlight the potential to tune the NLO response of quinoline-based molecules through synthetic design, guided by theoretical predictions. While specific NLO data for this compound is not available, these studies on related compounds suggest that it may also possess interesting NLO properties worthy of investigation. nih.govasianpubs.org

X Ray Crystallography for Solid State Structure Elucidation

Bond Lengths, Bond Angles, and Torsion Angles

Specific bond lengths, bond angles, and torsion angles for 2-Chloro-3-ethyl-8-methylquinoline are not available. However, data from analogous structures can provide expected ranges for these parameters. For instance, in similar 2-chloroquinoline (B121035) systems, the C-Cl bond length is typically observed in the range of 1.73-1.75 Å. The internal angles of the quinoline (B57606) ring will largely adhere to those of a substituted aromatic system, with minor deviations due to substituent effects. The torsion angles involving the ethyl group at the 3-position would be of particular interest, as they would define its orientation relative to the quinoline plane.

Crystal Packing Features and Supramolecular Assembly

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces. Studies on similar quinoline derivatives frequently report the presence of several key interactions that dictate the supramolecular assembly:

π–π Stacking: The planar quinoline rings are expected to engage in π–π stacking interactions, a common feature in the crystal structures of aromatic compounds. These interactions play a significant role in the stabilization of the crystal lattice.

C–H···N and C–H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the ethyl and methyl groups and the nitrogen atom of the quinoline ring or the chlorine atom are also plausible.

The interplay of these forces would result in a specific three-dimensional arrangement of the molecules in the crystal, defining the unit cell parameters and space group.

Correlation between Solid-State and Gas-Phase (Computational) Structures

In the absence of experimental X-ray crystallographic data, computational modeling, such as Density Functional Theory (DFT), could provide a theoretical structure of this compound in the gas phase. Such calculations can predict bond lengths, angles, and the most stable conformation of an isolated molecule.

A comparison between a hypothetical computationally derived gas-phase structure and an experimentally determined solid-state structure (if it were available) would highlight the influence of intermolecular forces on the molecular conformation. In the solid state, the molecule's geometry can be slightly altered from its gas-phase minimum energy state to accommodate crystal packing forces. For example, torsion angles involving the ethyl group might differ to facilitate more favorable intermolecular contacts.

Applications in Materials Science and Catalysis

Integration into Functional Materials

Quinoline (B57606) derivatives are integral to the development of advanced functional materials, largely due to their excellent photophysical properties, thermal stability, and electron-transporting capabilities. researchgate.netresearchgate.net They are particularly prominent in the fields of organic electronics and photonics.